4-Bromo-N-ethylpyridazin-3-amine

Catalog No.
S900568
CAS No.
1396762-42-7
M.F
C6H8BrN3
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-N-ethylpyridazin-3-amine

CAS Number

1396762-42-7

Product Name

4-Bromo-N-ethylpyridazin-3-amine

IUPAC Name

4-bromo-N-ethylpyridazin-3-amine

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C6H8BrN3/c1-2-8-6-5(7)3-4-9-10-6/h3-4H,2H2,1H3,(H,8,10)

InChI Key

YQZXKQGWDHJYFH-UHFFFAOYSA-N

SMILES

CCNC1=C(C=CN=N1)Br

Canonical SMILES

CCNC1=C(C=CN=N1)Br
  • Scarcity of Literature

    A search for scientific articles or patents mentioning 4-Bromo-N-ethylpyridazin-3-amine yielded no substantial results. This suggests that the compound may be relatively new or not widely studied.

  • Potential Research Areas

    Pyridazine derivatives, the broader class of molecules to which 4-Bromo-N-ethylpyridazin-3-amine belongs, have been explored for various applications in medicinal chemistry. Some examples include anti-inflammatory properties and potential use in developing new drugs .

4-Bromo-N-ethylpyridazin-3-amine is a heterocyclic organic compound characterized by a pyridazine ring. This compound features a bromine atom at the 4-position and an ethylamine group at the 3-position, giving it unique chemical properties. Its molecular formula is C_7H_9BrN_2, and it is recognized for its potential applications in medicinal chemistry and materials science.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride and potassium tert-butoxide in polar aprotic solvents.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form nitroso or nitro derivatives, or reduction to yield the corresponding pyridazin-3-amine.
  • Coupling Reactions: It can engage in Suzuki-Miyaura coupling reactions with boronic acids to create biaryl compounds, facilitated by palladium catalysts and bases like potassium carbonate.

Common Reagents and Conditions

Reaction TypeReagents/Conditions
SubstitutionSodium hydride, polar aprotic solvents
OxidationPotassium permanganate, hydrogen peroxide
CouplingPalladium catalysts, tetrahydrofuran

Major Products

The major products from these reactions include various substituted pyridazines, oxidized derivatives, and biaryl compounds formed through coupling reactions.

Research indicates that 4-Bromo-N-ethylpyridazin-3-amine exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.

The synthesis of 4-Bromo-N-ethylpyridazin-3-amine typically involves the bromination of N-ethylpyridazin-3-amine. A common method is direct bromination using bromine or N-bromosuccinimide in solvents like acetonitrile or dichloromethane. This reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Precise control over reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing production.

4-Bromo-N-ethylpyridazin-3-amine has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Explored for its potential as a lead compound in drug discovery targeting various therapeutic areas.
  • Industry: Utilized in developing advanced materials and as an intermediate in agrochemical synthesis.

The interaction studies of 4-Bromo-N-ethylpyridazin-3-amine focus on its binding affinity to various biological targets. These studies reveal that the compound's unique substitution pattern influences its reactivity and biological activity. For instance, the presence of the bromine atom enhances its ability to form hydrogen bonds with target proteins.

Several compounds are structurally similar to 4-Bromo-N-ethylpyridazin-3-amine:

  • 4-Bromo-N-methylpyridazin-3-amine: Similar structure but with a methyl group instead of an ethyl group.
  • 4-Chloro-N-ethylpyridazin-3-amine: Contains a chlorine atom instead of bromine.
  • 4-Bromo-N-ethylpyrimidin-3-amine: Features a pyrimidine ring instead of a pyridazine.

Uniqueness

The uniqueness of 4-Bromo-N-ethylpyridazin-3-amine lies in its specific substitution pattern that affects its reactivity and biological properties. The combination of the bromine atom and ethylamine group provides distinct characteristics that can be leveraged in various applications.

XLogP3

1.2

Dates

Last modified: 08-16-2023

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